N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5O3S and its molecular weight is 506.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
The synthesis and pharmacological investigation of novel triazoloquinazoline derivatives have been a focus of research due to their potential as new classes of pharmacological agents. These compounds have been synthesized through various chemical pathways and tested for their pharmacological activities, such as antihistaminic properties. For example, Alagarsamy et al. (2008) synthesized a series of novel triazoloquinazolin-5-ones and tested them for their in vivo H1-antihistaminic activity on guinea pigs, identifying compounds with significant protective effects against histamine-induced bronchospasm (Alagarsamy et al., 2008).
Antimicrobial Activity
Another area of interest is the antimicrobial activity of triazoloquinazolin derivatives. Antypenko et al. (2017) synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and evaluated their antibacterial and antifungal activities. They identified compounds with significant inhibitory zones against various bacterial strains and suggested a possible activity mechanism through in silico molecular docking studies (Antypenko et al., 2017).
Molecular Docking and QSAR Studies
The exploration of the molecular interaction mechanisms and the development of quantitative structure–activity relationship (QSAR) models are crucial for understanding the pharmacological potential of new compounds. The study by Antypenko et al. (2017) also included QSAR studies, providing valuable insights into the structural requirements for antimicrobial activity and aiding in the prediction of activity for newly synthesized compounds.
Potential for Anticancer Activity
Research into the anticancer activity of triazoloquinazoline derivatives has also been conducted, with efforts to design and synthesize compounds that meet the structural requirements for anticancer activity. This includes the synthesis of urea derivatives of 1,2,4-triazolo[4,3-a]quinoline and their evaluation against cancer cell lines, highlighting the potential of this class of compounds in anticancer drug development (Reddy et al., 2015).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN5O3S/c1-10-23-19-12-7-16(29-2)17(30-3)8-15(12)25-20(27(19)26-10)31-9-18(28)24-14-5-4-11(21)6-13(14)22/h4-8H,9H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACVXFSQJYAPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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